Unveiling the Chemical Landscape of trans-EKODE-(E)-Ib: A Technical Guide
Unveiling the Chemical Landscape of trans-EKODE-(E)-Ib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib, a member of the epoxyketooctadecenoic acid (EKODE) family, is a biologically active lipid peroxidation product derived from linoleic acid.[1][2][3] This molecule has garnered significant interest within the scientific community due to its role in cellular signaling pathways related to oxidative stress and its potential as a biomarker for inflammatory diseases.[4][5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological reactivity of trans-EKODE-(E)-Ib, presenting key data and experimental methodologies to support further research and development.
Chemical and Physical Properties
trans-EKODE-(E)-Ib is structurally characterized by a trans carbon-carbon double bond situated between a 9-keto group and a 12,13-epoxy group.[1][2] Its chemical identity is well-defined, with a molecular formula of C18H30O4 and a molecular weight of 310.4 g/mol .[1][7] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C18H30O4 | [1][7] |
| Molecular Weight | 310.4 g/mol | [1][7] |
| IUPAC Name | (E)-9-oxo-11-[(2S,3S)-3-pentyloxiran-2-yl]undec-10-enoic acid | [7][8] |
| CAS Number | 478931-82-7 | [1][7][9] |
| Canonical SMILES | CCCCC[C@H]1--INVALID-LINK--/C=C/C(=O)CCCCCCCC(=O)O | [7] |
| InChI Key | RCMABBHQYMBYKV-GAEQQSHZSA-N | [7] |
| Topological Polar Surface Area | 66.9 Ų | [7][10] |
| Hydrogen Bond Donors | 1 | [2][10] |
| Hydrogen Bond Acceptors | 4 | [2][10] |
| Rotatable Bonds | 14 | [2][10] |
| λmax | 233 nm | [1] |
| Purity | >98% (Commercially available) | [1][3] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1][9] |
| Boiling Point (Predicted) | 476.5±30.0 °C | [9] |
| Density (Predicted) | 1.066±0.06 g/cm3 | [9] |
| pKa (Predicted) | 4.77±0.10 | [9] |
Synthesis and Experimental Protocols
The synthesis of trans-EKODE-(E)-Ib and its isomers has been accomplished, making these important molecules available for detailed chemical and biological evaluation.[11][12] The key steps in the synthesis of the EKODE-(E)-I series, which includes trans-EKODE-(E)-Ib, involve Wittig-type reactions and aldol (B89426) condensations.[11][12]
Synthetic Workflow for EKODE-(E)-I Series
Caption: Synthetic workflow for the EKODE-(E)-I series.
Experimental Protocol: Synthesis of trans/cis-EKODE-(E)-Ib
The synthesis of trans/cis-EKODE-(E)-Ib is achieved through a multi-step process that utilizes a reverse Wittig coupling strategy.[11]
-
Preparation of the Wittig Reagent: Azelaic acid monomethyl ester is first converted to its corresponding acid chloride in a 91% yield.[11] This acid chloride is then reacted with the ylide generated from the deprotonation of methyltriphenylphosphonium bromide with n-BuLi to form the Wittig reagent.[11]
-
Wittig Reaction and Elongation: An appropriate aldehyde is elongated via a Wittig-type reaction with the prepared Wittig reagent, resulting in a mixture of methyl 13-oxo-9,10-(cis/trans)-epoxy-11(E)-octadecenoate in a 65% yield.[11]
-
Demethylation and Isolation: The final step involves demethylation using LiOH. Following this, preparative Thin Layer Chromatography (TLC) is used to separate the isomers, yielding 63% trans-EKODE-(E)-Ib and 4% cis-EKODE-(E)-Ib.[11]
Biological Activity and Signaling Pathways
trans-EKODE-(E)-Ib is a biologically active molecule that originates from the nonenzymatic autooxidation of linoleic acid during oxidative stress.[1][3] It has been shown to elicit specific cellular responses, highlighting its role in cell signaling.
Activation of the Antioxidant Response Element (ARE)
A key biological activity of trans-EKODE-(E)-Ib is the activation of the antioxidant response element (ARE), a critical pathway in the cellular defense against oxidative stress.[1][2][13] This activation leads to the induction of cytoprotective genes, such as NQO1, at both the transcript and protein levels.[1][13] The ARE activation by EKODE is dependent on the transcription factor NRF2 and the PI3-kinase pathway.[13]
Caption: Activation of the ARE pathway by trans-EKODE-(E)-Ib.
Other Biological Activities
In addition to ARE activation, trans-EKODE-(E)-Ib has been observed to stimulate the synthesis of aldosterone (B195564) and corticosterone (B1669441) in adrenal cells at concentrations of 1-5 µM.[1][2][3] This effect is believed to be mediated by an increase in intracellular calcium levels.[1][2][3]
Reactivity and Adduct Formation
The electrophilic nature of trans-EKODE-(E)-Ib, conferred by its α,β-unsaturated epoxyketone core, allows it to react with biological nucleophiles.[4][6] This reactivity is crucial to its biological effects and its potential as a biomarker.
Reaction with Cysteine
Studies have shown that trans-EKODE-(E)-Ib reacts with cysteine residues.[5] This reaction proceeds via a rapid Michael addition, followed by a slower rearrangement and epoxide ring-opening, leading to the formation of stable advanced lipoxidation end products (ALEs).[5][6]
Experimental Protocol: Kinetic Studies of EKODE Reactivity
The kinetics of the reaction between EKODEs and nucleophiles can be monitored using UV spectroscopy.[4]
-
Reaction Mixture Preparation: A solution of 10 µM EKODE (e.g., trans-EKODE-(E)-Ib) and 100 µM of a nucleophile (e.g., N-acetyl-cysteine-methyl ester) is prepared in a buffer (e.g., PBS containing 20% acetonitrile).[4]
-
UV Spectroscopic Analysis: The reaction mixture is placed in a UV quartz cuvette with a 10 mm path length. The reaction is monitored over time using a UV/VIS spectrophotometer equipped with a temperature controller.[4]
Conclusion
trans-EKODE-(E)-Ib is a well-characterized lipid peroxidation product with significant biological activities. Its defined chemical properties, established synthetic routes, and known interactions with key cellular signaling pathways make it a valuable tool for researchers in the fields of oxidative stress, inflammation, and drug development. The detailed information and protocols provided in this guide serve as a foundational resource for further investigation into the multifaceted roles of this intriguing molecule.
References
- 1. trans-EKODE-(E)-Ib | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. trans-EKODE-(E)-Ib - Biochemicals - CAT N°: 10004224 [bertin-bioreagent.com]
- 4. pnas.org [pnas.org]
- 5. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trans-EKODE-(E)-Ib | C18H30O4 | CID 51665991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. trans-EKODE-(E)-Ib | 478931-82-7 [m.chemicalbook.com]
- 10. Buy trans-EKODE-(E)-Ib (EVT-1169979) | 478931-82-7 [evitachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
